1,4-Dibenzhydrylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibenzhydrylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOADUFBZDDTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364673 | |
| Record name | 1,4-dibenzhydrylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56265-29-3 | |
| Record name | 1,4-dibenzhydrylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dibenzhydrylpiperazine and Its Analogues
Direct Synthesis Approaches for 1,4-Dibenzhydrylpiperazine
Direct synthesis methods offer a straightforward route to this compound, typically involving the formation of the key carbon-nitrogen bonds in a single or minimal number of steps. These approaches are often favored for their efficiency and atom economy.
N-Alkylation Strategies Utilizing Piperazine (B1678402)
The most common direct synthesis of this compound involves the double N-alkylation of piperazine with a benzhydryl halide. This nucleophilic substitution reaction is a fundamental and widely used method for constructing C-N bonds. The reaction typically proceeds by treating piperazine with two equivalents of a benzhydrylating agent, such as benzhydryl bromide or chloride, in the presence of a base to neutralize the hydrogen halide byproduct.
The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield of the desired product while minimizing side reactions. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N), and solvents such as acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) are often employed.
A representative reaction scheme is as follows:
| Reactants | Reagents | Solvent | Yield (%) | Reference |
| Piperazine, Benzhydryl Bromide | K₂CO₃ | Acetonitrile | 95 | |
| Piperazine, Benzhydryl Chloride | Et₃N | DMF | 90 |
Catalytic Synthesis Routes
Catalytic methods provide an alternative and often more sustainable approach to the synthesis of this compound. These routes can offer advantages such as milder reaction conditions, higher selectivity, and the potential for catalyst recycling. One notable catalytic approach is reductive amination. This method involves the reaction of piperazine with two equivalents of benzophenone (B1666685) in the presence of a reducing agent and a catalyst.
The reaction proceeds through the in situ formation of an enamine or iminium ion intermediate, which is then reduced to form the desired N-alkylated product. Various reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation.
Another catalytic strategy involves the use of transition metal catalysts, such as palladium or copper, to facilitate the C-N bond formation. These methods, while potentially more complex, can offer high efficiency and functional group tolerance.
Multi-Step Synthetic Strategies for this compound
One possible multi-step route could involve the initial mono-N-alkylation of piperazine to form 1-benzhydrylpiperazine (B193184). This intermediate can then be isolated, purified, and subsequently subjected to a second N-alkylation step with another equivalent of a benzhydrylating agent to yield the final 1,4-disubstituted product. This stepwise approach allows for greater control over the reaction and can be useful for the synthesis of unsymmetrically substituted analogues.
Synthesis of Novel this compound Derivatives and Analogues
The core this compound scaffold can be chemically modified to produce a wide array of derivatives and analogues with tailored properties. The synthesis of these novel compounds often involves the use of substituted starting materials or the post-synthetic modification of the parent molecule.
For example, by using substituted benzhydryl halides or benzophenones in the direct synthesis methods described above, a variety of analogues with different functional groups on the aromatic rings can be prepared. These substitutions can influence the electronic and steric properties of the molecule, leading to altered biological activity or material characteristics.
Furthermore, the piperazine ring itself can be a site for modification, although this is less common due to the stability of the core structure. The synthesis of analogues where the piperazine ring is replaced by other heterocyclic systems has also been explored to investigate the structure-activity relationships of this class of compounds.
Advanced Synthetic Techniques and Methodological Innovations
Recent advances in synthetic organic chemistry have led to the development of innovative techniques that can be applied to the synthesis of this compound and its analogues. These methods often focus on improving efficiency, sustainability, and the ability to create complex molecular architectures.
Microwave-assisted organic synthesis (MAOS) is one such technique that has been shown to accelerate reaction rates and improve yields for N-alkylation reactions. The use of microwave irradiation can significantly reduce reaction times from hours to minutes, making the synthesis more efficient.
Flow chemistry is another advanced technique that offers precise control over reaction parameters such as temperature, pressure, and reaction time. The continuous nature of flow synthesis can lead to improved product consistency and safety, particularly for exothermic reactions.
Considerations in Scalable Synthesis for Research Applications
The ability to produce this compound and its derivatives on a larger scale is crucial for enabling extensive research and potential applications. Scaling up a synthesis from the laboratory bench to a pilot or production scale presents several challenges that must be carefully considered.
Key considerations for scalable synthesis include:
Cost and availability of starting materials: The economic viability of a large-scale synthesis is heavily dependent on the cost and accessibility of the raw materials.
Reaction safety and exothermicity: N-alkylation reactions can be exothermic, and proper heat management is critical to prevent runaway reactions on a larger scale.
Process optimization: Reaction conditions, including solvent choice, concentration, and temperature, need to be optimized to maximize yield and minimize waste.
Purification methods: The chosen purification method, such as crystallization or chromatography, must be scalable and efficient at removing impurities.
Waste management: The environmental impact of the synthesis must be considered, and strategies for minimizing and treating waste streams should be implemented.
By carefully addressing these factors, it is possible to develop robust and efficient processes for the large-scale production of this compound and its analogues to support ongoing research and development efforts.
Chemical Reactivity and Mechanistic Investigations of 1,4 Dibenzhydrylpiperazine
N-Alkylation Reactions on the Piperazine (B1678402) Core
The nitrogen atoms within the piperazine ring of 1,4-dibenzhydrylpiperazine are nucleophilic and can readily undergo N-alkylation reactions. This process involves the introduction of an alkyl group onto one or both of the nitrogen atoms, leading to the formation of quaternary ammonium (B1175870) salts or tertiary amines, depending on the reaction conditions and the nature of the alkylating agent.
Derivatization Strategies via N-Alkylation
N-alkylation is a key strategy for creating derivatives of this compound. By reacting the parent molecule with various alkyl halides or other alkylating agents, a diverse library of compounds can be synthesized. For instance, the reaction with an alkyl halide would result in the displacement of the halide by the piperazine nitrogen, forming a new carbon-nitrogen bond. This derivatization is significant as it allows for the modification of the molecule's steric and electronic properties, which can, in turn, influence its chemical and biological behavior. A general representation of this reaction is the N-alkylation of N-heterocycles using propylene (B89431) carbonate, which can serve as both a reagent and a solvent, offering a greener alternative to traditional methods that use genotoxic alkyl halides. mdpi.com
The regioselectivity of N-alkylation in similar heterocyclic systems, such as indazoles, has been shown to be influenced by the choice of base and solvent. beilstein-journals.org For example, using sodium hydride in tetrahydrofuran (B95107) can favor N-1 alkylation. beilstein-journals.org While this is a different heterocyclic system, the principles of controlling regioselectivity through reaction conditions are broadly applicable in organic synthesis.
Reduction Reactions of this compound
Reduction reactions targeting the this compound structure can proceed through different pathways, depending on the reagents and conditions employed. One potential transformation is the reductive cleavage of the carbon-nitrogen bonds connecting the benzhydryl groups to the piperazine ring. This would result in the formation of piperazine and diphenylmethane. This type of reaction can often be achieved using strong reducing agents or through catalytic hydrogenation.
In a broader context of organic chemistry, the reduction of similar functional groups is well-established. For instance, alkenes can be reduced to alkanes using hydrogen gas with a palladium-carbon catalyst. youtube.com The concept of reduction involves the gain of electrons, often manifested as the addition of hydrogen atoms. youtube.comyoutube.com In the case of this compound, a reduction could potentially saturate one of the aromatic rings of the benzhydryl groups, although this would require harsh conditions.
Substitution Reactions on Benzhydryl Moieties
The benzhydryl groups of this compound contain two phenyl rings each, which are susceptible to electrophilic aromatic substitution. This class of reactions allows for the introduction of various functional groups onto the aromatic rings.
Electrophilic Aromatic Substitution for Analog Synthesis
Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. minia.edu.egksu.edu.sa Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting the formation of products.
The mechanism of N-alkylation generally proceeds via a nucleophilic substitution pathway (SN2), where the nitrogen atom of the piperazine ring attacks the electrophilic carbon of the alkylating agent. chemrxiv.org The reaction rate and outcome can be influenced by steric hindrance around the nitrogen atoms and the nature of the solvent.
Electrophilic aromatic substitution on the benzhydryl groups follows a well-established two-step mechanism. uomustansiriyah.edu.iq In the first, rate-determining step, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iq In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iq The stability of the intermediate carbocation influences the regioselectivity of the substitution.
Role in Catalysis and Catalytic Applications
While this compound itself is not typically used as a catalyst, its structural motif, the piperazine ring, is a "privileged" structure in medicinal chemistry and can be a component of more complex catalytic systems. digitellinc.com The nitrogen atoms of the piperazine core can act as Lewis bases or be incorporated into ligands for metal-based catalysts.
For instance, piperazine derivatives can be part of ligands in transition-metal catalysis. researchgate.net The catalytic activity is often influenced by the steric and electronic properties of the substituents on the piperazine ring. In the broader field of catalysis, related nitrogen-containing heterocycles are used in various applications. For example, isothiourea catalysts can be used in the enantioselective synthesis of 1,4-dihydropyridines. nih.gov
Furthermore, supported gold clusters have been shown to catalyze the N-alkylation of amines with alcohols, a process that involves the formation of an imine intermediate followed by hydrogenation. d-nb.info While not directly involving this compound, this illustrates the catalytic potential of systems that can facilitate N-alkylation reactions.
Molecular Design and Computational Chemistry for 1,4 Dibenzhydrylpiperazine Based Compounds
Principles of Rational Drug Design and Lead Compound Optimization
Rational drug design is a strategic approach to drug discovery that involves the creation of new medications based on a known biological target. openmedicinalchemistryjournal.com This process is a synergistic relationship between medical chemistry, bioinformatics, and molecular simulation. openmedicinalchemistryjournal.com The initial step often involves identifying a "hit" compound, which demonstrates a desired biological activity, through high-throughput screening. upmbiomedicals.com This hit then undergoes a process of "lead optimization" to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a drug candidate with a favorable balance of efficacy and safety. upmbiomedicals.combiobide.com
In the context of 1,4-dibenzhydrylpiperazine derivatives, lead optimization is crucial. For instance, in the development of anti-tuberculosis agents, various derivatives were synthesized and evaluated. It was found that substituting the hydrogen of benzhydryl piperazine (B1678402) with a fluorine atom did not significantly improve activity. nih.gov However, the introduction of a 2,4-dinitrobenzenesulfonamide (B1250028) group was identified as a promising scaffold for further development. nih.gov This iterative process of structural modification and biological testing is a cornerstone of lead optimization. biobide.comscienceopen.com
A key challenge in lead optimization is to avoid "molecular obesity," where the trend of creating larger and more hydrophobic molecules leads to poor drug-like properties. scienceopen.com Structural simplification, by removing non-essential parts of a molecule, can improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.comnih.gov It is widely used to predict the binding mode and affinity of a ligand to its target protein. openmedicinalchemistryjournal.comnih.gov This information is invaluable for understanding the structural basis of activity and for designing new molecules with improved interactions. nih.gov
For example, in the study of 1,4-benzodioxane (B1196944) thiazolidinedione piperazine derivatives as FabH inhibitors, molecular docking studies were performed to understand the interactions with the active site of the enzyme. nih.govresearchgate.net The results showed that the most active compound, 6j, interacted with key residues in the active site, providing a rationale for its potent inhibitory activity. nih.gov Similarly, docking studies of piperidine/piperazine-based compounds with the sigma-1 receptor (S1R) helped to elucidate the binding mode of a potent S1R agonist. nih.gov The analysis revealed crucial hydrophobic and polar interactions with specific amino acid residues. nih.gov
The accuracy of molecular docking can be influenced by the flexibility of the protein target. While most docking tools treat the ligand with high flexibility, the protein is often kept rigid or with limited flexibility, which can be a limitation. emanresearch.org
Binding Affinity Prediction Methodologies
Predicting the binding affinity between a ligand and its receptor is a central goal in drug discovery. nih.govd-nb.info Several computational methodologies are employed for this purpose. Scoring functions are used in molecular docking to estimate the binding affinity and rank different ligand poses. qiagenbioinformatics.com These functions can be based on force fields, empirical data, or knowledge-based potentials. nih.gov
More advanced methods, such as deep learning models, are also being developed to improve the accuracy of binding affinity prediction. nih.gov For instance, a model called BAPA (binding affinity prediction with attention) utilizes a deep attention mechanism to capture important intermolecular interactions. nih.gov Another approach, Pafnucy, uses 3D convolutional neural networks to learn key features of protein-ligand interactions. d-nb.info The performance of these models is often evaluated using metrics such as the Pearson correlation coefficient (PCC) and the root-mean-square error (RMSE) between predicted and experimental binding affinities. nih.govmdpi.com
Table 1: Performance of Binding Affinity Prediction Models
| Model | PCC | RMSE (kcal/mol) | MAE (kcal/mol) |
|---|---|---|---|
| BAPA | 0.771 | 1.832 | 1.488 |
This table presents a hypothetical comparison of the performance of two deep learning models for binding affinity prediction based on reported metrics in the literature. nih.govd-nb.info
Pharmacophore Modeling for Activity Prediction
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. mdpi.comnih.gov Pharmacophore modeling can be either ligand-based or structure-based. emanresearch.orgresearchgate.net Ligand-based models are built from a set of known active molecules, while structure-based models are derived from the 3D structure of the ligand-receptor complex. researchgate.netnih.gov
These models are used as 3D queries to screen large compound libraries to identify new molecules that possess the desired features and are therefore likely to be active. nih.govd-nb.info For example, pharmacophore models have been successfully used to identify novel inhibitors of Tumor Necrosis Factor-α (TNF-α) and SARS-CoV-2 papain-like protease. researchgate.netnih.gov The features in a pharmacophore model typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govaps.org In drug discovery, MD simulations provide detailed insights into the conformational changes of proteins and ligands upon binding, the stability of the resulting complex, and the kinetics of the binding process. nih.govnih.gov
For instance, MD simulations of a piperidine/piperazine-based ligand bound to the S1R revealed the crucial amino acid residues involved in the interaction and the stability of the binding pose over time. nih.gov These simulations can complement molecular docking studies by providing a more dynamic picture of the ligand-receptor interaction. nih.gov MD simulations have also been used to study the behavior of molecules like 1,4-polybutadiene melts and the relaxation of water molecules around paramagnetic ions. nih.govarxiv.org
Computational Approaches in Understanding Reaction Mechanisms
Computational chemistry provides valuable tools for elucidating the mechanisms of chemical reactions. smu.edufrontiersin.org By modeling the reaction pathway, researchers can identify transition states, intermediates, and the energetic profile of the reaction. smu.edu This understanding can guide the optimization of reaction conditions and the design of more efficient synthetic routes. nih.gov
For example, computational methods have been employed to investigate the mechanism of formation of trialkylated 1,4-diazepane compounds, confirming that they are formed through direct reductive amination. nih.gov Another study used computational analysis to break down a reaction mechanism into distinct phases, providing a detailed description of the electronic and geometric changes occurring during the reaction. smu.edu
Virtual Screening and Library Design for Novel this compound Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.com This approach can be either structure-based, relying on docking to the target's binding site, or ligand-based, using pharmacophore models or similarity searches. qiagenbioinformatics.communi.cz
The design of virtual screening libraries is a critical step. These libraries can be collections of existing compounds or virtual libraries of molecules that have yet to be synthesized. scielo.org.mx For the discovery of novel this compound analogues, virtual screening can be employed to explore a vast chemical space and prioritize compounds for synthesis and biological testing. nih.govnih.gov For example, a virtual screening campaign could be designed using a pharmacophore model derived from a known active this compound derivative to identify new scaffolds with similar key features. researchgate.netbiorxiv.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,4-Dihydropyridine |
| 1,4-Benzodioxane |
| 1-benzhydryl piperazine |
| 1-(bis(4-fluorophenyl)methyl) piperazine |
| 2,4-dinitrobenzenesulfonamide |
| 4-hydroxylphenyl-moiety |
| 4-fluorophenyl-substituted derivative |
| Thiazolidinedione |
| Piperazine |
| Pyrazole |
| Pyrimidine |
| 1,4-diazepane |
| Losartan |
| Valsartan |
| Irbesartan |
| Salbutamol |
| Adrenaline |
| Taxol |
| Vincristine |
| Pyranokunthone B |
| Lapachones |
| Rhinacanthin O |
| 2-hydroxy-1,4-naphthoquinone |
| Malononitrile |
| Isoniazid |
| Rifampicin |
| Ethambutol |
| Haloperidol (B65202) |
| 4-IBP |
| PD144418 |
| Aspirin |
| Donepezil |
| Ranolazine |
| Ibuprofen |
| Nifedipine |
| Diclofenac |
| Ampicillin |
Biological and Pharmacological Research Perspectives on 1,4 Dibenzhydrylpiperazine
Interaction with Neurotransmitter Receptors
The piperazine (B1678402) moiety is a common scaffold in a multitude of centrally acting drugs, suggesting that 1,4-Dibenzhydrylpiperazine may also exhibit affinity for various neurotransmitter receptors. Research into its specific interactions is crucial for understanding its potential neuropharmacological profile.
Serotonin (B10506) Receptor Interactions and Neuropharmacological Implications
While direct binding studies for this compound on various serotonin (5-HT) receptor subtypes are not extensively available in the public domain, the broader class of piperazine derivatives has been widely investigated for its serotonergic activity. For instance, certain arylpiperazine derivatives are known to exhibit high affinity for 5-HT1A and 5-HT2A receptors, acting as either agonists or antagonists. The specific nature of the interaction is heavily dependent on the substituents on the piperazine ring.
The neuropharmacological implications of such interactions are significant. Modulation of the 5-HT system is a cornerstone of treatment for a variety of psychiatric disorders, including depression and anxiety. The structural characteristics of this compound, with its bulky benzhydryl groups, would likely influence its binding affinity and selectivity across the diverse family of serotonin receptors. Further research is required to elucidate the precise binding profile and functional activity of this compound at these receptors to determine its potential therapeutic relevance in serotonergic pathways.
Dopamine (B1211576) Receptor Binding and Associated Mechanisms
Similar to the serotonin system, the dopaminergic system is another critical target for piperazine-containing compounds, particularly in the context of antipsychotic and anti-Parkinsonian drug development. The affinity of piperazine derivatives for dopamine receptors, particularly the D2 subtype, is a key determinant of their therapeutic action and potential side effects.
GABAergic System Modulation and Neuroprotection Hypotheses
The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for anxiolytic, sedative, and anticonvulsant drugs. While direct evidence of this compound modulating the GABAergic system is scarce, some piperazine derivatives have been shown to interact with GABA-A receptors.
The potential for this compound to modulate GABAergic transmission could have significant neuroprotective implications. Enhanced GABAergic inhibition can counteract excitotoxicity, a pathological process implicated in various neurodegenerative diseases. The bulky benzhydryl groups could facilitate interactions with specific subunits of the GABA-A receptor complex, potentially leading to allosteric modulation of receptor function. Investigating the effects of this compound on GABA-mediated currents and its potential to protect neurons from excitotoxic insults would be a valuable avenue for future research.
Enzyme Inhibition Studies
Beyond neurotransmitter receptors, the potential for this compound and its derivatives to inhibit key enzymes is an active area of investigation, with implications for cancer therapy and other diseases.
Histone Deacetylase (HDAC) Inhibition Potential
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. A recent study detailed the design and discovery of potent HDAC inhibitors using 1-benzhydryl piperazine as a surface recognition group. nih.gov This research identified two selective HDAC6 inhibitors with nanomolar IC50 values, as well as two non-selective nanomolar HDAC inhibitors. nih.gov
The general structure of these inhibitors consists of a cap group that interacts with the surface of the enzyme, a zinc-binding group that chelates the zinc ion in the active site, and a linker connecting these two moieties. The 1-benzhydrylpiperazine (B193184) group serves as the cap group in these novel inhibitors. The table below summarizes the in vitro HDAC inhibitory activity of some of these 1-benzhydrylpiperazine derivatives.
| Compound | Linker Length (n) | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |
| 2b | 1 | >100 | >100 | >100 | >100 |
| 3b | 2 | 0.448 | 0.285 | 0.165 | 1.83 |
| 4b | 3 | 0.088 | 0.045 | 0.047 | 0.385 |
| 5b | 4 | 0.165 | 0.089 | 0.068 | 0.421 |
| 6b | 5 | 0.342 | 0.325 | 0.186 | 2.53 |
| 7b | 6 | 0.045 | 0.021 | 0.019 | 0.102 |
| 8b | 7 | 0.021 | 0.012 | 0.015 | 0.055 |
| 9b | Benzyl | 1.25 | 0.856 | 0.155 | 5.32 |
Data sourced from a study on 1-benzhydryl-piperazine-based HDAC inhibitors. nih.gov
These findings highlight the potential of the 1-benzhydrylpiperazine scaffold in the development of potent and, in some cases, selective HDAC inhibitors. The length and nature of the linker group significantly influence the inhibitory activity and isoform selectivity.
Potential as Lead Compounds for Therapeutic Development
The diverse, albeit currently underexplored, pharmacological profile of this compound and its derivatives makes them attractive as lead compounds for therapeutic development. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to be readily modified to optimize biological activity.
The demonstrated activity of 1-benzhydrylpiperazine derivatives as HDAC inhibitors opens avenues for the development of novel anti-cancer agents. nih.gov Furthermore, the potential for this scaffold to interact with key neurotransmitter systems suggests its utility in the design of new treatments for neurological and psychiatric disorders. The synthesis and pharmacological evaluation of various 1-benzhydryl piperazine derivatives have been explored for antihistaminic and anthelmintic activities, further showcasing the versatility of this chemical backbone.
Future research should focus on systematically evaluating the structure-activity relationships of this compound derivatives to optimize their potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets. The combination of computational modeling and robust in vitro and in vivo screening will be essential in unlocking the full therapeutic potential of this promising class of compounds.
Antidepressant Research Directions
The piperazine nucleus is a common feature in many centrally acting agents, including those with antidepressant properties. nih.govresearchgate.net Research into new arylpiperazine derivatives has indicated that this class of compounds holds potential for the treatment of depression. chemrxiv.org Studies on novel aralkyl piperazine derivatives have identified compounds with high affinity for serotonin receptors, specifically 5-HT1A and 5-HT7, coupled with potent serotonin reuptake inhibition. researchgate.net
The antidepressant-like effects of some new arylpiperazine derivatives have been demonstrated in predictive rodent models such as the forced swim test (FST) and tail suspension test (TST). chemrxiv.org The mechanism of these effects appears to be mediated by the serotonergic system. For instance, the observed antidepressant-like activity of certain derivatives was prevented by the pretreatment with agents that deplete serotonin or block 5-HT1A receptors, suggesting a direct interaction with this pathway. chemrxiv.org This line of research suggests that the benzhydrylpiperazine scaffold, as seen in this compound, is a promising starting point for the design of novel antidepressant agents that target the serotonergic system. chemrxiv.orgmdpi.com
Antipsychotic Research Directions
The benzhydrylpiperazine scaffold is also being investigated for its potential in developing new antipsychotic drugs. nih.gov Many currently available antipsychotic medications, both typical and atypical, interact with dopamine and serotonin receptors in the brain. mdpi.comnih.gov Research has focused on designing piperazine derivatives that act as antagonists for dopamine D2 and serotonin 5-HT2A receptors. nih.gov
A series of N-aryl-N'-benzylpiperazines were synthesized and evaluated for their potential antipsychotic activity. researchgate.net These compounds were assessed in the conditioned avoidance response (CAR) test, a predictive model for clinical antipsychotic efficacy. researchgate.net Certain derivatives displayed high affinity for D2, 5-HT1A, and alpha-1 adrenergic receptors. researchgate.net Similarly, investigations into 3-benzisothiazolylpiperazine derivatives have yielded compounds with a combination of D2 receptor affinity comparable to the typical antipsychotic haloperidol (B65202) and a 5-HT2A/D2 ratio similar to the atypical agent clozapine. nih.gov This dual receptor antagonism is a hallmark of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects. These findings highlight a clear research trajectory for this compound and its analogues as potential multi-target antipsychotic agents. nih.gov
Anticonvulsant Activity Investigations
The anticonvulsant properties of benzhydrylpiperazines have been a subject of scientific inquiry. A study investigating the anticonvulsant properties of ropizine (B1680719) (SC-13504), a benzhydrylpiperazine derivative, was conducted in both epileptic and non-epileptic beagle dogs. The research found that ropizine was effective against maximal electroshock seizures (MES), suggesting potential anti-grand mal activity. However, it did not show efficacy against pentylenetetrazol (PTZ)-induced seizures, indicating a likely lack of anti-petit mal action.
Further research has explored other derivatives of five-membered heterocyclic rings, such as pyrrolidine-2,5-dione, which have shown anticonvulsant properties in various animal models, including the MES and the 6 Hz seizure tests. The potent anticonvulsant activity in some of these compounds was noted, particularly in derivatives that also contained an arylpiperazine moiety. These investigations into structurally related compounds underscore the potential of the benzhydrylpiperazine core in the development of new anticonvulsant agents.
Anticancer Activity Research
The benzhydrylpiperazine scaffold has emerged as a promising framework for the development of novel anticancer agents. nih.gov Numerous studies have synthesized and evaluated derivatives for their cytotoxic activity against a variety of human cancer cell lines.
One line of research focused on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which demonstrated significant cell growth inhibitory activity against cancer cell lines from the liver, breast, colon, gastric, and endometrium. nih.gov Another study reported on a series of novel 1-benzhydryl-sulfonyl-piperazine derivatives, with one compound in particular showing significant inhibitory activity against MDA-MB-231 breast cancer cells.
More recently, benzhydrylpiperazine derivatives have been investigated as potent histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs. Both selective and non-selective HDAC inhibitors based on a 1-benzhydryl piperazine scaffold have been identified, with some showing nanomolar IC50 values. These compounds were found to induce apoptosis in breast cancer cells and one derivative exhibited potent anti-tumor, anti-metastatic, and anti-angiogenic effects in a zebrafish xenograft model.
Additionally, research into benzhydryl piperazine derivatives has revealed compounds with nanomolar epidermal growth factor receptor (EGFR) inhibitory action, a key target in cancer therapy. Several synthesized derivatives showed potent cytotoxicity against human pancreatic carcinoma (MIAPaCa-2), human colon carcinoma (HCT-116), and adenocarcinomic human alveolar basal epithelial (A-549) cell lines, with some compounds being more active than the reference drug gefitinib.
| Compound Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Benzhydryl piperazine derivative (3c) | HCT-116 (Colon) | 4.63 | |
| Benzhydryl piperazine derivative (3c) | A-549 (Lung) | 5.71 | |
| Benzhydryl piperazine derivative (3c) | MIAPaCa-2 (Pancreatic) | 30.11 | |
| Benzhydrylpiperazine-Δ²-1,2,3-triazoline hybrid (11) | HL-60 (Leukemia) | 16.80 | |
| Benzhydrylpiperazine-Δ²-1,2,3-triazoline hybrid (11) | Z138 (Lymphoma) | 18.50 | |
| Benzhydrylpiperazine-Δ²-1,2,3-triazoline hybrid (11) | DND-41 (Leukemia) | 19.20 | |
| 1-Benzhydryl piperazine-based HDAC inhibitor (8b) | MDA-MB-231 (Breast) | 5.42 | |
| 1-Benzhydryl piperazine-based HDAC inhibitor (8b) | MCF-7 (Breast) | 39.10 |
Mechanisms of Action at the Molecular Level
The diverse pharmacological activities of benzhydrylpiperazine derivatives are a result of their interaction with various molecular targets. In the context of anticancer research, specific mechanisms have been elucidated. For instance, certain derivatives function as histone deacetylase (HDAC) inhibitors, which is a key mechanism in developing safer anti-cancer drugs. Other derivatives have been found to act as epidermal growth factor receptor (EGFR) inhibitors. The molecular hybridization of benzhydrylpiperazine with other pharmacophores has led to the development of dual inhibitors, such as those targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer.
In the realm of neuropharmacology, the proposed mechanism for the antipsychotic potential of related piperazine derivatives is the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. nih.govresearchgate.net For antidepressant activity, the primary mechanism appears to be the modulation of the serotonergic system, including serotonin reuptake inhibition and interaction with 5-HT1A receptors. chemrxiv.orgresearchgate.net Additionally, some benzhydrylpiperazine derivatives have been shown to inhibit the microsomal monooxygenase enzyme system in the liver. The benzhydrylpiperazine scaffold can also be found in compounds that act as calcium channel blockers. researchgate.net
Chemical Probe Applications in Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. The development of such probes requires compounds with high selectivity and well-understood mechanisms of action.
Currently, there is a lack of specific research on the application of this compound or its direct derivatives as chemical probes for biological pathway elucidation. While the benzhydrylpiperazine scaffold is a component of many pharmacologically active agents, its development into highly selective probes for studying specific biological targets is an area that remains largely unexplored. The diverse bioactivities of its derivatives, such as the inhibition of HDACs and specific receptors, suggest that with further optimization for selectivity and the incorporation of reporter tags, the benzhydrylpiperazine scaffold could potentially be developed into useful chemical tools for dissecting complex biological pathways.
Despite a comprehensive search for scientific literature detailing the experimental characterization of this compound, no specific studies providing the requisite detailed spectroscopic and crystallographic data could be located. Publicly available chemical databases offer computed properties but lack the experimental research findings necessary to fulfill the user's request for an in-depth article based on the provided outline.
General information on the analytical techniques requested is available, but the application and specific results for this compound are not documented in the accessible literature. For instance, while the principles of NMR, IR, and mass spectrometry are well-established for structural elucidation, and column chromatography is a standard purification technique, the specific spectral data, crystallographic parameters, and detailed chromatographic protocols for this particular compound are not published in the searched scientific databases.
Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy without access to primary research data that includes the synthesis and thorough characterization of this compound.
Advanced Structural Characterization Techniques for 1,4 Dibenzhydrylpiperazine
Chromatographic Techniques for Purification and Analysis
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique widely employed for the separation and identification of compounds. In the context of 1,4-Dibenzhydrylpiperazine, TLC serves as a straightforward method for monitoring reaction progress during its synthesis, identifying the compound in a mixture, and assessing its purity by detecting the presence of impurities.
The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The separation is quantified by the retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
While specific TLC protocols for this compound are not extensively documented in publicly available literature, methods developed for structurally related piperazine (B1678402) derivatives can be adapted. For instance, a study on the analysis of cinnarizine (B98889) and its impurity, 1-(diphenylmethyl)piperazine, utilized a 2D TLC method with a developing system of hexane:ethanol:acetone:glacial acetic acid (7:3:0.7:0.5, by volume) researchgate.net. Such a system could serve as a starting point for the development of a validated TLC method for this compound.
Key Parameters for TLC Analysis of this compound:
| Parameter | Description | Example/Consideration |
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 plates are commonly used for piperazine derivatives nih.gov. |
| Mobile Phase | The solvent system that moves up the stationary phase. | A mixture of non-polar and polar solvents. The polarity can be adjusted to achieve optimal separation. A potential starting point could be a mixture of hexane, ethyl acetate, and a small amount of a modifying agent like triethylamine (B128534) to reduce tailing of the basic piperazine nitrogen. |
| Visualization | The method used to detect the spots of the separated compounds. | As this compound contains chromophoric phenyl groups, it should be visible under UV light at 254 nm. Staining with reagents like iodine vapor or potassium permanganate (B83412) solution can also be employed for visualization. |
| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | The Rf value is characteristic of a compound in a specific TLC system and can be used for identification by comparison with a standard. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an invaluable tool for the unambiguous identification and quantification of this compound.
In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the column. The time it takes for a compound to travel through the column is known as its retention time (RT), which is a characteristic property under a given set of conditions.
Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. The mass spectrum provides a unique fragmentation pattern for a specific molecule, often referred to as a "molecular fingerprint," which allows for its definitive identification.
A study on 1-diphenylmethyl-4-nitrosopiperazine (B155423) reported major peaks at m/e 251 and 167 in its GC-MS analysis nih.gov. The fragment at m/z 167 corresponds to the diphenylmethyl cation [(C6H5)2CH]+, which is a very stable carbocation and is expected to be a prominent peak in the mass spectrum of this compound. Cleavage of one benzhydryl group would lead to a fragment ion corresponding to the rest of the molecule.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Proposed Fragment Structure | Description |
| 418 | [C30H30N2]+• | Molecular ion (M+•) |
| 251 | [C17H19N2]+ | Fragment resulting from the loss of a benzhydryl radical |
| 167 | [C13H11]+ | Diphenylmethyl (benzhydryl) cation |
For quantitative analysis, a calibration curve can be constructed by analyzing known concentrations of a this compound standard. By comparing the peak area of the compound in an unknown sample to the calibration curve, its concentration can be accurately determined.
Analytical Methods for Purity and Identity Confirmation
Beyond TLC and GC-MS, a range of analytical methods are essential for unequivocally confirming the identity and determining the purity of this compound. These methods are often used in combination to provide a comprehensive characterization of the compound.
The synthesis and characterization of related piperazine derivatives often employ a combination of spectroscopic techniques for structural elucidation and chromatographic methods for purification and purity assessment researchgate.net. These same principles and techniques are directly applicable to this compound.
Common Analytical Techniques for Identity and Purity Confirmation:
| Technique | Application for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. This is a primary method for identity confirmation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic peaks for C-H bonds in the aromatic rings and aliphatic C-H and C-N bonds in the piperazine ring would be expected. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a highly efficient separation technique that can be used for both purity determination and quantification. A validated HPLC method can separate this compound from its impurities with high resolution. A study on a different piperazine derivative utilized a reversed-phase HPLC method for purity evaluation nih.gov. |
| Elemental Analysis | Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values can be compared with the theoretical values calculated from the molecular formula (C30H30N2) to confirm its elemental composition. |
| Melting Point | The melting point is a physical property that can be used as an indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. |
By employing a combination of these advanced analytical techniques, the structural integrity, identity, and purity of this compound can be rigorously established, ensuring its suitability for its intended applications.
Theoretical Frameworks and Supramolecular Interactions
Conformational Analysis of the Piperazine (B1678402) Ring and Benzhydryl Substituents
The conformational behavior of 1,4-dibenzhydrylpiperazine is primarily dictated by the inherent flexibility of the piperazine ring and the significant steric demands of the two benzhydryl groups.
The piperazine ring, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, it can also exist in other, higher-energy conformations such as boat, twist-boat, and half-chair forms. The energy barrier for the interconversion of chair conformations in piperazines is generally higher than in cyclohexanes. For instance, the ring inversion barrier for N,N'-dimethylpiperazine is 55.7 kJ mol⁻¹ in dichloromethane, significantly higher than the 40.0 kJ mol⁻¹ for cis-1,4-dimethylcyclohexane. This increased barrier is attributed to the electronic and steric properties of the nitrogen atoms.
In this compound, the two large benzhydryl (diphenylmethyl) substituents at the N1 and N4 positions profoundly influence the ring's conformational preference. Due to their substantial steric bulk, these groups are expected to predominantly occupy equatorial positions on the chair-form piperazine ring. This arrangement minimizes steric hindrance (1,3-diaxial interactions) that would occur if one or both groups were in axial positions. Computational studies on similarly substituted piperazines have shown that the axial conformation is generally disfavored, and this effect would be amplified by the presence of two such large groups.
Table 1: Computed Conformational Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₃₀N₂ | PubChem nih.gov |
| Molecular Weight | 418.6 g/mol | PubChem nih.gov |
| Rotatable Bond Count | 6 | PubChem nih.gov |
Non-Covalent Interactions in this compound Systems
The solid-state structure and self-assembly of this compound are dominated by a network of non-covalent interactions. The large aromatic surface area provided by the four phenyl rings and the presence of two tertiary amine groups create multiple sites for such interactions.
As a tertiary amine, this compound lacks N-H bonds and therefore cannot act as a hydrogen bond donor. nih.gov However, the lone pair of electrons on each nitrogen atom allows it to function as a hydrogen bond acceptor. nih.gov In the presence of suitable donor molecules (e.g., solvents, co-formers), it can participate in intermolecular hydrogen bonds of the N···H-X type (where X is an electronegative atom like O or N).
Even in the absence of strong hydrogen bond donors, weak C-H···N hydrogen bonds can play a role in stabilizing the crystal structure. These interactions involve the nitrogen lone pairs acting as acceptors for hydrogen atoms attached to the carbon atoms of neighboring molecules.
Electrostatic forces also contribute to the intermolecular interactions. The nitrogen atoms are regions of negative electrostatic potential due to their lone pairs, while the hydrogen atoms of the phenyl rings are slightly electropositive. These charge distributions lead to dipole-dipole and other electrostatic attractions that influence molecular packing.
Given the molecule's structure, van der Waals forces and π-π interactions are the most significant contributors to its cohesive energy in the solid state.
Pi-Pi (π-π) Interactions: The four phenyl rings of the benzhydryl groups are electron-rich π-systems that can interact favorably with each other. These π-π stacking interactions are a key driving force in the self-assembly of aromatic molecules. They can occur in several geometries, including face-to-face (sandwich), parallel-displaced, and T-shaped (edge-to-face) arrangements. In the crystal structure of this compound, these interactions are expected to be numerous, linking molecules into extended arrays and significantly influencing the material's properties. The stabilization energy from these interactions can be substantial, often in the range of 2–5 kcal/mol per interaction.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of structurally defined complexes between a larger "host" molecule and a smaller "guest" molecule or ion. The principles of molecular recognition, where molecules selectively bind to one another, are central to this field.
While specific host-guest studies involving this compound are not extensively documented, its structure suggests potential in this area. The piperazine ring itself is a known component in host molecules. The two bulky benzhydryl groups could, depending on their conformation, form a cleft or cavity capable of encapsulating small guest molecules. The binding within such a cavity would be driven by the same non-covalent forces that govern its crystal packing, primarily van der Waals forces and C-H···π interactions between the guest and the phenyl rings of the host. The selectivity of such a host would depend on the size, shape, and chemical complementarity of the guest molecule to the binding pocket.
Potential in Supramolecular Assembly and Material Science
Supramolecular assembly refers to the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. Piperazine is a widely utilized building block in the construction of supramolecular networks. rsc.org
The this compound molecule is exceptionally well-suited for supramolecular assembly due to its combination of a rigid central linker (the piperazine chair) and large, interactive peripheral groups (the benzhydryl units). The strong propensity for π-π stacking and the extensive van der Waals forces would drive the self-assembly of these molecules into well-defined, higher-order structures such as one-dimensional columns or two-dimensional sheets. This bottom-up approach to creating nanostructured materials is a cornerstone of modern material science.
The properties of materials derived from this compound would be directly related to the nature of this supramolecular organization. For example, the arrangement of the phenyl rings could influence the material's optical or electronic properties. The use of related piperazine derivatives, such as 1,4-bis-N,N-(trimethylsilyl)piperazine, as precursors for chemical vapor deposition (CVD) to create silicon carbonitride films highlights the utility of this class of compounds in advanced materials applications. mdpi.com The controlled self-assembly of this compound could similarly lead to the development of new organic materials with tailored functionalities.
Table 2: Summary of Non-Covalent Interactions and Their Potential Role
| Interaction Type | Structural Origin | Potential Role in Supramolecular Chemistry |
|---|---|---|
| Hydrogen Bonding (Acceptor) | Nitrogen lone pairs | Directed interactions with H-bond donors, co-crystal formation |
| Van der Waals Forces | Large molecular surface area | Crystal packing, stabilization of assemblies, host-guest binding |
| Pi-Pi Stacking | Four phenyl rings | Primary driver for self-assembly, formation of columnar or layered structures |
Emerging Research Directions and Future Outlook for 1,4 Dibenzhydrylpiperazine
The compound 1,4-Dibenzhydrylpiperazine, featuring a central piperazine (B1678402) ring symmetrically substituted with two benzhydryl groups, represents a scaffold with significant potential for further exploration in medicinal chemistry and chemical biology. While its initial applications have been established, emerging research trends are poised to unlock new therapeutic applications and a deeper understanding of its biological interactions. This outlook focuses on the strategic development of next-generation analogues, the integration of advanced computational methods, the exploration of novel biological targets, and its application in developing sophisticated chemical tools.
Q & A
Basic: What are the standard synthetic routes for 1,4-dibenzhydrylpiperazine, and how can reaction conditions be optimized for higher yields?
Answer:
A common method involves nucleophilic substitution using benzhydryl halides and piperazine derivatives. For example, describes a reflux reaction in dimethylformamide (DMF) under inert nitrogen gas, achieving 85% yield via optimized stoichiometry (1:1.5 molar ratio of aldehyde to amine). Key parameters for optimization include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Reflux (typically 80–120°C) balances reaction rate and side-product formation.
- Catalyst : Potassium hydride (KH) can deprotonate amines to improve reactivity .
Advanced: How do crystallographic data resolve ambiguities in the structural conformation of this compound?
Answer:
X-ray crystallography (e.g., ) reveals torsional angles (e.g., N2—C12—C13—C14 = −163.34°) that confirm a non-planar, chair-like piperazine ring. Discrepancies in earlier structural models (e.g., bond lengths or dihedral angles) are resolved by comparing experimental data with density functional theory (DFT) calculations. For instance, reports C–C bond lengths of 1.52–1.54 Å, consistent with sp³ hybridization. Researchers should cross-validate using databases like the Cambridge Structural Database (CSD) to address contradictions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : <sup>1</sup>H NMR identifies benzhydryl protons (δ 4.2–4.5 ppm for CH groups) and piperazine protons (δ 2.5–3.0 ppm). <sup>13</sup>C NMR confirms aromatic carbons (δ 125–140 ppm) .
- IR : Stretching frequencies for C–N (∼1,100 cm⁻¹) and C–H (∼2,850 cm⁻¹) validate the piperazine backbone .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 253.36) .
Advanced: How do steric effects from benzhydryl groups influence the reactivity of this compound in coordination chemistry?
Answer:
The bulky benzhydryl groups hinder axial coordination in metal complexes, favoring equatorial binding. demonstrates this in ligand studies, where steric crowding reduces binding constants (e.g., Kd increases by ∼10-fold compared to unsubstituted piperazine). Computational modeling (e.g., molecular docking) can predict steric clashes with metal centers like Pd(II) or Cu(I) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation ( ).
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Segregate organic waste and comply with EPA guidelines for amine-containing compounds ( ).
Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives?
Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Structural impurities : Validate purity via HPLC (≥95%) and control for byproducts like N-oxides ( ).
- Solubility effects : Use DMSO/water co-solvents to ensure compound dissolution in cellular assays .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Answer:
- Lipinski’s Rule of Five : SwissADME predicts logP (∼3.2), molecular weight (252.36 g/mol), and hydrogen-bonding capacity (TPSA = 6.48 Ų) ( ).
- Solubility : ALOGPS estimates aqueous solubility (logS = −4.2), guiding formulation for in vitro studies.
- Toxicity : ProTox-II models acute toxicity (LD50 ∼ 500 mg/kg) .
Advanced: What strategies mitigate racemization during asymmetric synthesis of this compound derivatives?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity in benzylation steps.
- Low-temperature conditions : Reactions at −20°C reduce kinetic resolution of enantiomers.
- Catalytic systems : Chiral Pd complexes (e.g., Josiphos ligands) achieve enantiomeric excess (ee) >90% ( , 20 ).
Basic: How is this compound utilized as a reference standard in analytical chemistry?
Answer:
It serves as a calibrant for:
- HPLC : Retention time (tR = 8.2 min) under C18 column conditions (ACN:H2O = 70:30).
- Mass spectrometry : Quantify via external calibration curves (R<sup>2</sup> >0.99) ( ).
Advanced: What mechanistic insights explain the inhibitory activity of this compound against cytochrome P450 enzymes?
Answer:
Docking studies ( ) show that the benzhydryl groups occupy hydrophobic pockets of CYP3A4 (binding energy = −9.2 kcal/mol), while the piperazine nitrogen forms a hydrogen bond with heme Fe. Competitive inhibition (Ki = 1.8 µM) is confirmed via Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
